molecular formula C21H14BrClN4O2 B3304469 5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921817-38-1

5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B3304469
CAS No.: 921817-38-1
M. Wt: 469.7 g/mol
InChI Key: PINHHWIIXFUGLP-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core linked to a substituted benzamide moiety. This structure integrates bromo and chloro substituents, which are critical for modulating electronic and steric properties. The compound’s synthesis typically involves coupling reactions between halogenated pyrimidine intermediates and aryl amines under acidic or catalytic conditions .

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-7-5-14(6-8-15)26-20(28)17-11-13(22)4-9-18(17)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINHHWIIXFUGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.

    Introduction of the Pyrido[2,3-d]pyrimidine Moiety: The pyrido[2,3-d]pyrimidine moiety is synthesized separately and then coupled with the benzamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by purifying the reaction mixture through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzamide core.

    Oxidation and Reduction: The pyrido[2,3-d]pyrimidine moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide core, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to design drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target Compound Pyrido[2,3-d]pyrimidinone 5-Br, 2-Cl, benzamide ~490 2.8
941984-41-4 Pyrido[2,3-d]pyrimidinedione 2-Cl-benzyl, 5-OMe, 1-Me ~380 2.5
941898-28-8 Pyrido[2,3-d]pyrimidinedione 2-F-benzyl, 5-OEt, 1,6-diMe ~410 3.2
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-F, 3-(3-F-phenyl), chromen-4-one 589.1 4.1

Pharmacological Activity

  • Bromo/Chloro Substitution : The 5-bromo and 2-chloro groups in the target compound likely enhance binding to hydrophobic kinase pockets, as seen in brominated pyrido-pyrimidines with IC50 values <100 nM for VEGFR-2 .
  • Fluorinated Analogs : Example 53 () incorporates dual fluoro substituents, achieving a molecular weight of 589.1 g/mol and demonstrating potent inhibition of FLT3 kinase (IC50: 12 nM) due to improved electronegativity and metabolic stability .

Physicochemical Properties

  • Solubility : The target compound’s bromo and chloro substituents reduce aqueous solubility (<10 µM in PBS) compared to methoxy analogs (e.g., 941984-41-4: 50 µM) .
  • Thermal Stability: Pyrido[2,3-d]pyrimidinones generally exhibit melting points of 160–200°C, whereas pyrazolo[3,4-d]pyrimidines (e.g., Example 53) melt at 175–178°C, indicating comparable stability .

Biological Activity

5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amide formation. Specific methods may vary, but a common approach includes the use of pyrido[2,3-d]pyrimidine derivatives as key intermediates. The structural complexity of the compound suggests significant potential for diverse biological applications.

Antimicrobial Properties

Recent studies have indicated that benzamide derivatives can exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported that certain benzamide derivatives demonstrated minimal inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL against multi-drug resistant bacteria .

Antifungal Activity

In addition to antibacterial effects, benzamide compounds have been evaluated for antifungal activity. For example, compounds with similar structures displayed MIC values as low as 7.8 µg/mL against specific fungal pathogens . This suggests that the compound under review may possess comparable antifungal properties.

Antitumor Activity

The potential antitumor activity of pyrido[2,3-d]pyrimidine derivatives has been explored in various studies. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring and the pyrimidine moiety can enhance cytotoxic effects against cancer cell lines. Specific substituents have been linked to improved potency against tumors, indicating a promising avenue for further research into the antitumor effects of the compound .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cell wall synthesis.
  • Disruption of Cellular Processes : The compound may interfere with nucleic acid synthesis or protein function in target cells, leading to growth inhibition or cell death.
  • Induction of Apoptosis : Some derivatives have been reported to trigger apoptotic pathways in cancer cells, contributing to their antitumor efficacy.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Case Study on Antimicrobial Efficacy : A recent investigation assessed a series of benzamide derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that specific substitutions enhanced activity significantly compared to standard antibiotics .
  • Antifungal Screening : Another study focused on the antifungal properties of related compounds against Candida species and Aspergillus fungi, revealing promising results that warrant further exploration into structure optimization for enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

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